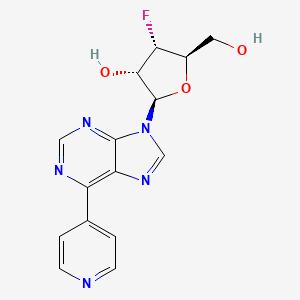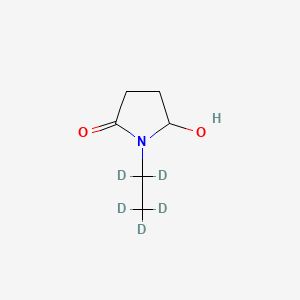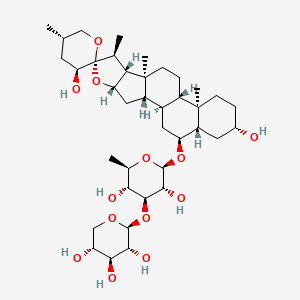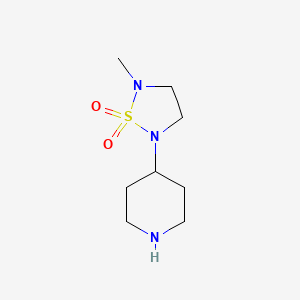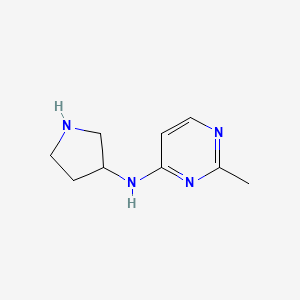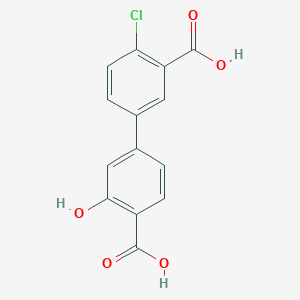
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid is an organic compound that features both carboxylic acid and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-hydroxybenzoic acid.
Carboxylation: The hydroxyl group at the 4-position is carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the high-pressure and high-temperature conditions required for carboxylation.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Ensuring the purity and quality of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 4-(3-Carboxy-4-chlorophenyl)-2-ketobenzoic acid.
Reduction: Formation of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-(3-Carboxy-4-methoxyphenyl)-2-hydroxybenzoic acid or 4-(3-Carboxy-4-cyanophenyl)-2-hydroxybenzoic acid.
Applications De Recherche Scientifique
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Carboxy-4-chlorophenyl)-2-thiophenecarboxylic acid
- 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine
- N-[(3-Carboxy-4-chlorophenyl)sulfonyl]anthranilic acid
Uniqueness
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various scientific fields, setting it apart from similar compounds.
Propriétés
Numéro CAS |
1261994-11-9 |
|---|---|
Formule moléculaire |
C14H9ClO5 |
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
4-(3-carboxy-4-chlorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6,16H,(H,17,18)(H,19,20) |
Clé InChI |
ASXGKPAOMNVYSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



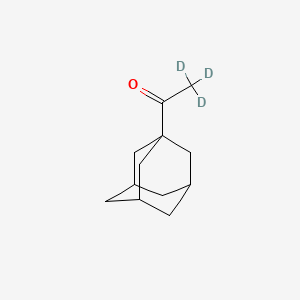

![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
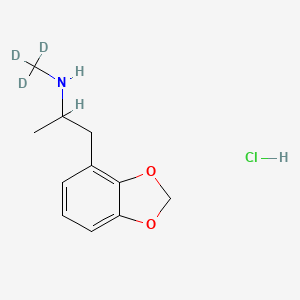
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
